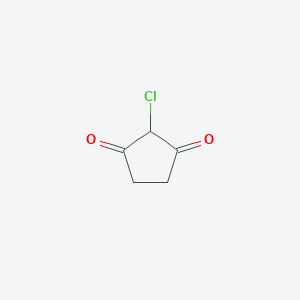
Dirhenium heptaselenide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dirhenium heptaselenide is an inorganic compound composed of rhenium and selenium It belongs to the family of transition metal dichalcogenides, which are known for their unique layered structures and interesting electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhenium selenide can be synthesized through several methods, including chemical vapor deposition (CVD), hot-injection colloidal processes, and self-assembly techniques. One common method involves the reaction of rhenium trioxide (ReO3) with selenium (Se) at high temperatures. For instance, a mixture of argon and hydrogen gases is flown through a tube with ReO3 powder at the hot end (750°C) and selenium powder at the cold end (250°C), resulting in the formation of rhenium selenide .
Industrial Production Methods: Industrial production of rhenium selenide typically involves large-scale chemical vapor deposition techniques. These methods allow for the controlled growth of rhenium selenide layers on various substrates, making it suitable for applications in electronics and catalysis.
Chemical Reactions Analysis
Types of Reactions: Rhenium selenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the unique electronic structure of the compound.
Common Reagents and Conditions:
Oxidation: Rhenium selenide can be oxidized using strong oxidizing agents such as nitric acid (HNO3) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve the replacement of selenium atoms with other chalcogens or halogens under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of rhenium selenide may produce rhenium oxides and selenium dioxide, while reduction may yield rhenium metal and selenium.
Scientific Research Applications
Rhenium selenide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which rhenium selenide exerts its effects is primarily related to its electronic structure and the presence of selenium vacancies. These vacancies can modulate the electronic properties of the compound, enhancing its catalytic activity and conductivity . In electrocatalytic applications, the active sites on the rhenium selenide surface facilitate the adsorption and reduction of hydrogen ions, leading to efficient hydrogen evolution .
Comparison with Similar Compounds
Rhenium diselenide (ReSe2): Similar to rhenium selenide, rhenium diselenide is another transition metal dichalcogenide with a layered structure.
Rhenium disulfide (ReS2): This compound is also a transition metal dichalcogenide but contains sulfur instead of selenium.
Rhenium ditelluride (ReTe2): Rhenium ditelluride is another related compound with tellurium atoms.
Uniqueness of Rhenium Selenide: Rhenium selenide stands out due to its specific electronic structure, which can be modulated by selenium vacancies. This property makes it particularly effective in catalytic and electronic applications, where precise control over electronic properties is crucial .
Properties
CAS No. |
12397-16-9 |
|---|---|
Molecular Formula |
Re2Se7-14 |
Molecular Weight |
925.2 g/mol |
IUPAC Name |
rhenium;selenium(2-) |
InChI |
InChI=1S/2Re.7Se/q;;7*-2 |
InChI Key |
VIGSUGNAJZORCV-UHFFFAOYSA-N |
SMILES |
[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Re].[Re] |
Canonical SMILES |
[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Re].[Re] |
Key on ui other cas no. |
12397-16-9 |
Synonyms |
dirhenium heptaselenide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















]-](/img/structure/B81546.png)
